

Technical Guide: Carbon-13C Disulfide ($^{13}\text{CS}_2$) in Pharmaceutical Applications

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Compound of Interest

Compound Name: Carbon-13C disulfide

CAS No.: 30860-31-2

Cat. No.: B1366805

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Executive Summary

Carbon-13 disulfide ($^{13}\text{CS}_2$) is a high-value isotopic reagent serving as the primary sulfur-carbon synthon for introducing stable ^{13}C labels into thiocarbonyl-containing pharmacophores. Unlike deuterium labeling, which targets metabolic stability via the kinetic isotope effect, $^{13}\text{CS}_2$ incorporation is primarily utilized for structural elucidation (NMR), metabolic tracing (MS), and quantification of sulfur-based drugs (e.g., dithiocarbamates, thioureas, and heterocycles).

This guide delineates the physicochemical profile, stability limitations, and a validated "closed-system" synthetic protocol for handling this volatile, high-cost isotopologue.

Part 1: Physicochemical & Stability Profile

Comparative Properties: Natural vs. ^{13}C -Labeled

While chemically analogous to natural carbon disulfide, $^{13}\text{CS}_2$ requires distinct handling protocols due to its prohibitively high cost and the necessity of preventing isotopic dilution.

Property	Natural Carbon Disulfide ($^{12}\text{CS}_2$)	Carbon-13 Disulfide ($^{13}\text{CS}_2$)	Relevance to Protocol
Molecular Weight	76.14 g/mol	77.15 g/mol	Mass shift (+1 Da) essential for MS quantitation.
Boiling Point	46.3 °C	46.0–46.5 °C	High Volatility: Requires septum-sealed vessels; never heat open containers.
Density	1.266 g/mL	~1.282 g/mL	Slight increase; volumetric dispensing requires calibration.
Flash Point	-30 °C	-30 °C	Extreme Fire Hazard: Use spark-proof tools; store under inert gas (N_2/Ar).
Isotopic Purity	1.1% ^{13}C (Natural)	99 atom % ^{13}C	Critical for NMR signal enhancement (no satellites).
Storage	Cool, dark, fire-proof cabinet	2–8°C, Dark, Inert Gas	Light sensitivity can induce slow polymerization/decomposition.

Stability & Degradation Mechanisms

$^{13}\text{CS}_2$ is thermodynamically stable but kinetically reactive. Its primary stability risks are:

- Volatilization: With a high vapor pressure (approx. 300 mmHg at 20°C), evaporative loss is the main failure mode in synthesis.
- Flammability: It has an exceptionally wide explosive range (1–50% in air). Static discharge can ignite vapors.[\[1\]](#)

- Photolysis: Prolonged exposure to UV light can induce decomposition into carbon subsulfide (C_3S_2) and sulfur, causing yellowing.

Handling Directive: Always manipulate $^{13}CS_2$ in a fume hood using gas-tight syringes. Store the primary stock in a secondary container with desiccant at $4^\circ C$.

Part 2: Chemical Reactivity & Synthetic Utility[2][3]

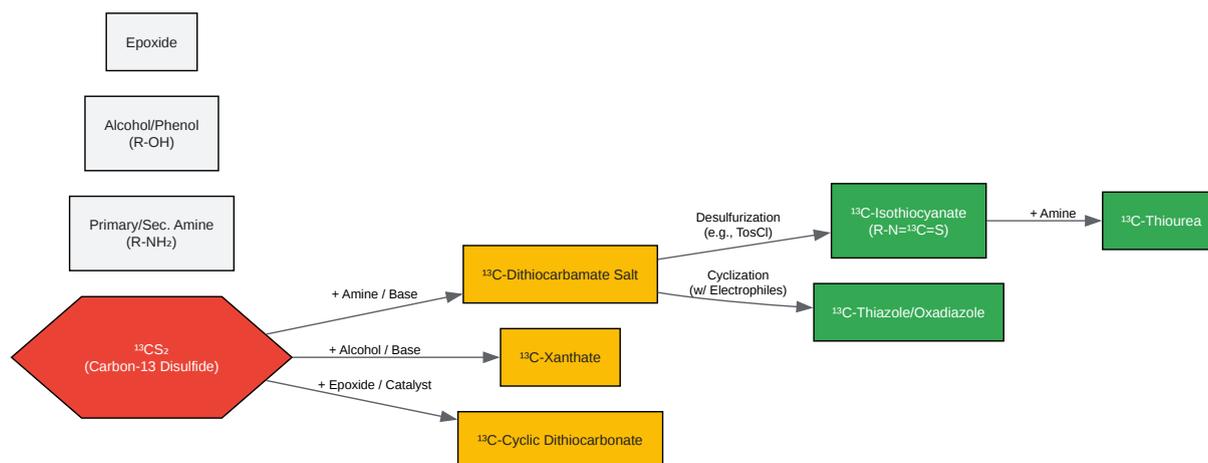
$^{13}CS_2$ acts as a "soft" electrophile, reacting preferentially with soft nucleophiles (sulfur, amines) to form ^{13}C -labeled scaffolds.

Key Synthetic Pathways

- With Primary/Secondary Amines: Yields ^{13}C -dithiocarbamates (precursors to thiurams and isothiocyanates).
- With Alcohols/Phenols (under basic conditions): Yields ^{13}C -xanthates (Chugaev reaction precursors).
- With 1,2-Bifunctional Nucleophiles: Yields 5-membered ^{13}C -heterocycles (e.g., ^{13}C -oxadiazole-5-thiones, ^{13}C -thiazolidine-2-thiones).

Visualization of Synthetic Logic

The following diagram maps the transformation of $^{13}CS_2$ into high-value pharmaceutical intermediates.



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Figure 1: Synthetic divergence of $^{13}\text{C}\text{S}_2$ into key pharmacophores. Red indicates the isotopic source; Green indicates stable labeled products.

Part 3: Validated Experimental Protocol

Objective: Synthesis of a ^{13}C -Labeled S-Alkyl Dithiocarbamate (Generic Drug Scaffold).

Rationale: This reaction demonstrates the "closed-system" approach necessary to conserve $^{13}\text{C}\text{S}_2$ while ensuring quantitative conversion.

Reagents & Equipment

- Isotope: Carbon-13 disulfide (99 atom % ^{13}C).^[2]
- Substrate: Secondary amine (e.g., Morpholine, Piperidine).^[3]
- Base: Triethylamine (Et_3N) or K_2CO_3 .

- Electrophile: Methyl Iodide (MeI) or Benzyl Bromide.
- Solvent: Anhydrous DMF or Acetonitrile (MeCN).
- Vessel: 10 mL crimp-top microwave vial or screw-cap pressure tube with septum.

Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

- Flame-dry a 10 mL pressure tube and cool under a stream of Nitrogen (N₂).
- Add the secondary amine (1.0 equiv, e.g., 1.0 mmol) and Et₃N (1.2 equiv).
- Add anhydrous MeCN (3.0 mL).
- Seal the vessel with a PTFE-lined septum cap.

Step 2: Controlled Addition of ¹³CS₂

- Cool the reaction vessel to 0°C (Ice/Water bath) to minimize vapor pressure.
- Using a gas-tight syringe, withdraw ¹³CS₂ (1.1 equiv). Note: Calculate volume based on density (1.28 g/mL).
- Inject ¹³CS₂ slowly through the septum into the stirred solution.
 - Observation: The solution typically turns yellow/orange, indicating the formation of the dithiocarbamate salt.
- Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

Step 3: Alkylation (Trapping the Label)

- Cool the vessel back to 0°C.
- Inject the alkyl halide (e.g., MeI, 1.1 equiv) dropwise through the septum.
- Stir at RT for 2–4 hours.

- Mechanism:[1][4][5] The sulfur anion attacks the alkyl halide via S_N2 mechanism.
- Quench: Open the vessel and dilute with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).

Step 4: Purification & Verification

- Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Validation:
 - ¹H NMR: Look for splitting of protons adjacent to the thiocarbonyl group (coupling with ¹³C).
 - ¹³C NMR: The thiocarbonyl carbon (C=S) will appear as a massive singlet (enhanced signal) around 190–205 ppm.

Part 4: Analytical Applications & References

NMR Diagnostics

The primary advantage of ¹³CS₂ labeling is the generation of an internal standard for NMR.

- Chemical Shift: The C=S resonance is highly deshielded (180–215 ppm).
- Coupling Constants: In ¹³C-labeled dithiocarbamates, the ¹J_{CN} coupling (approx 15-20 Hz) can be observed if the amine nitrogen is ¹⁵N labeled, but typically one observes the strong ¹³C signal relative to the natural abundance background.

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